molecular formula C11H14FNO2 B13614280 Methyl 4-amino-3-(2-fluorophenyl)butanoate

Methyl 4-amino-3-(2-fluorophenyl)butanoate

Cat. No.: B13614280
M. Wt: 211.23 g/mol
InChI Key: BYBANSMEKDMHGN-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-(2-fluorophenyl)butanoate is an organic compound with the molecular formula C11H14FNO2 It is a derivative of butanoic acid, featuring an amino group and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-3-(2-fluorophenyl)butanoate typically involves the esterification of 4-amino-3-(2-fluorophenyl)butanoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-(2-fluorophenyl)butanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro or imino derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

Methyl 4-amino-3-(2-fluorophenyl)butanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-amino-3-(2-fluorophenyl)butanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-3-(2-fluorophenyl)butanoate
  • Methyl 4-(3-fluorophenyl)butanoate
  • Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate

Uniqueness

Methyl 4-amino-3-(2-fluorophenyl)butanoate is unique due to the specific positioning of the amino and fluorophenyl groups, which confer distinct chemical and biological properties. This compound’s unique structure allows for specific interactions with biological targets, making it a valuable tool in research and potential therapeutic applications .

Biological Activity

Methyl 4-amino-3-(2-fluorophenyl)butanoate is a synthetic organic compound characterized by its unique structure, which includes an amino group and a fluorinated phenyl ring. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

Chemical Structure

  • Molecular Formula : C12_{12}H14_{14}F1_{1}N1_{1}O2_{2}
  • Molecular Weight : Approximately 225.25 g/mol

The presence of the amino group facilitates hydrogen bonding with biological macromolecules, while the fluorinated phenyl moiety enhances hydrophobic interactions, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as receptors and enzymes. The compound's structure allows it to modulate various biochemical pathways, which can lead to therapeutic benefits in treating neurological disorders.

Key Interactions:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with active sites on enzymes or receptors.
  • Hydrophobic Interactions : The fluorinated phenyl group enhances the compound's lipophilicity, potentially altering its pharmacokinetics.

Pharmacological Applications

Research indicates that this compound may have applications in treating conditions such as:

  • Neurological Disorders : Its structural similarity to known pharmaceuticals suggests potential efficacy in modulating neurotransmitter systems.
  • Cholinesterase Inhibition : The compound may act as an inhibitor for acetylcholinesterase (AChE), which is crucial for managing conditions like Alzheimer's disease.

Case Studies and Research Findings

  • Cholinesterase Inhibition :
    • A study examined various derivatives of similar compounds and found that modifications to the phenyl ring significantly influenced AChE inhibitory activity. This compound showed promising results in preliminary assays .
  • Receptor Affinity :
    • Research on related compounds indicated that the presence of a fluorine atom could enhance receptor binding affinity, suggesting that this compound might exhibit similar properties .

Comparative Biological Activity Table

Compound NameStructure DescriptionBiological Activity
This compoundAmino group, 2-fluorophenyl ringPotential AChE inhibitor
Methyl 4-amino-3-(4-fluorophenyl)butanoateAmino group, 4-fluorophenyl ringEnhanced receptor affinity
Methyl 4-amino-3-(4-chlorophenyl)butanoateAmino group, 4-chlorophenyl ringSignificant biological activity

Properties

Molecular Formula

C11H14FNO2

Molecular Weight

211.23 g/mol

IUPAC Name

methyl 4-amino-3-(2-fluorophenyl)butanoate

InChI

InChI=1S/C11H14FNO2/c1-15-11(14)6-8(7-13)9-4-2-3-5-10(9)12/h2-5,8H,6-7,13H2,1H3

InChI Key

BYBANSMEKDMHGN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(CN)C1=CC=CC=C1F

Origin of Product

United States

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